molecular formula C15H20O3 B1509301 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde CAS No. 915924-52-6

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Cat. No.: B1509301
CAS No.: 915924-52-6
M. Wt: 248.32 g/mol
InChI Key: MWFZQVQXQARBMM-UHFFFAOYSA-N
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Description

“3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde” is a chemical compound with the CAS Number: 915924-52-6 . It has a molecular weight of 248.32 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H20O3/c1-5-7-13-8-12 (10-16)9-14 (17-6-2)15 (13)18-11 (3)4/h5,8-11H,1,6-7H2,2-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Ruthenium-mediated Synthesis of Heterocycles

Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been employed to transform simple substrates into a variety of nitrogen- and oxygen-containing benzo-fused heterocycles, demonstrating the versatility of these reactions in synthesizing complex structures from simpler aldehydes (Otterlo, Pathak, & Koning, 2003).

Electrocatalytic Activity and Biosensing

Dihydroxybenzaldehydes have been utilized for oxidative electrodeposition onto electrodes, showing catalytic activity towards NADH oxidation. This application is crucial for designing biosensors based on dehydrogenase enzymatic activities, indicating the potential of aldehyde derivatives in bioanalytical chemistry (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Chemosensors for Bioactive Zinc Detection

Aldehyde derivatives have been synthesized for the selective sensing of cations, particularly Zn2+ ions, using chromogenic and fluorogenic techniques. This research is significant for its application in detecting bioactive metals in biological systems, highlighting the functional versatility of aldehyde-based compounds in chemosensing (Patil et al., 2018).

Synthesis of Benzoxazine Monomers and Thermosets

Novel benzoxazine monomers containing allyl groups have been synthesized from phenol and Bisphenol A derivatives, demonstrating how aldehydes can be precursor materials for high-performance polymers and resins with excellent thermal stability and mechanical properties (Agag & Takeichi, 2003).

Green Chemistry and Microwave-Assisted Synthesis

Allylbenzenes from essential oils have been efficiently converted into the corresponding benzaldehydes using a green chemistry approach, involving solventless alkene group isomerization and oxidation. This method underscores the importance of sustainable practices in chemical synthesis and the potential of aldehydes as intermediates in the production of valuable chemicals (Luu et al., 2009).

Safety and Hazards

The safety data sheet (SDS) for “3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde” can provide detailed information on its hazards, handling precautions, and first aid measures . It’s important to handle this compound with appropriate safety measures to prevent exposure and potential harm.

Properties

IUPAC Name

3-ethoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-7-13-8-12(10-16)9-14(17-6-2)15(13)18-11(3)4/h5,8-11H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZQVQXQARBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC(C)C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650935
Record name 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-52-6
Record name 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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